molecular formula C15H9Cl2NO4 B12880267 7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran CAS No. 56897-35-9

7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran

Cat. No.: B12880267
CAS No.: 56897-35-9
M. Wt: 338.1 g/mol
InChI Key: OCEORJQMNOTYMV-UHFFFAOYSA-N
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Description

7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran is a synthetic organic compound characterized by the presence of a benzofuran ring substituted with a 2,4-dichlorobenzyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran typically involves the reaction of 2-nitrobenzofuran with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as bromine or chlorinating agents.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 7-((2,4-Dichlorobenzyl)oxy)-2-aminobenzofuran.

    Substitution: Various halogenated derivatives of the benzofuran ring.

    Hydrolysis: 2-nitrobenzofuran and 2,4-dichlorobenzyl alcohol.

Scientific Research Applications

7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzofuran moiety can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran is unique due to the combination of its benzofuran core and the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

56897-35-9

Molecular Formula

C15H9Cl2NO4

Molecular Weight

338.1 g/mol

IUPAC Name

7-[(2,4-dichlorophenyl)methoxy]-2-nitro-1-benzofuran

InChI

InChI=1S/C15H9Cl2NO4/c16-11-5-4-10(12(17)7-11)8-21-13-3-1-2-9-6-14(18(19)20)22-15(9)13/h1-7H,8H2

InChI Key

OCEORJQMNOTYMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCC3=C(C=C(C=C3)Cl)Cl)OC(=C2)[N+](=O)[O-]

Origin of Product

United States

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